molecular formula C13H21N B3000012 3-Benzyl-2-methylpentan-1-amine CAS No. 2248362-60-7

3-Benzyl-2-methylpentan-1-amine

Cat. No.: B3000012
CAS No.: 2248362-60-7
M. Wt: 191.318
InChI Key: LHGLQIAKBCFCBC-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylpentan-1-amine is a branched aliphatic amine featuring a benzyl substituent at the third carbon and a methyl group at the second carbon of the pentane backbone. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the benzyl group and steric hindrance from the methyl branch.

Properties

IUPAC Name

3-benzyl-2-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLQIAKBCFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylpentan-1-amine can be achieved through several methods. One common approach is reductive amination, where a carbonyl compound (such as an aldehyde or ketone) reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . This method is preferred due to its efficiency and ability to control the degree of alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Benzyl-2-methylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpentan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. Its benzyl group can enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in enzymatic reactions or receptor binding studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Benzyl-2-methylpentan-1-amine with compounds sharing functional or structural similarities, as identified in the evidence.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups/Substituents Structural Differences vs. Target Compound
This compound Primary amine, benzyl (C3), methyl (C2) Reference compound
(R)-(1-Benzylpiperidin-3-yl)-methanamine Secondary amine, piperidine ring, benzyl Cyclic amine backbone vs. aliphatic pentane chain
(R)-1-Bromo-4-methylpentan-2-amine Bromine (C1), methyl (C4), primary amine Halogen substitution vs. benzyl; methyl position differs
2-Ethyl-2-methoxybutan-1-amine Methoxy (C2), ethyl (C2), primary amine Ether group replaces benzyl; shorter carbon chain

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to the methoxy group in 2-ethyl-2-methoxybutan-1-amine or the bromine in 1-bromo-4-methylpentan-2-amine . This property may influence membrane permeability in biological systems.
  • Basicity : The primary amine in the target compound is expected to exhibit higher basicity (pKa ~10–11) than the secondary amine in (R)-(1-Benzylpiperidin-3-yl)-methanamine (pKa ~8–9) due to reduced steric hindrance .

Reactivity and Stability

  • Nucleophilic Substitution : The bromine in 1-bromo-4-methylpentan-2-amine makes it reactive in SN2 reactions, whereas the benzyl group in the target compound favors aromatic interactions (e.g., π-π stacking) or electrophilic substitution.
  • Oxidative Stability : The benzyl group may increase susceptibility to oxidation compared to the methoxy group in 2-ethyl-2-methoxybutan-1-amine , which is more electron-withdrawing and stabilizes adjacent bonds.

Research Findings and Data Gaps

  • Synthetic Routes : The target compound may be synthesized via reductive amination of 3-benzyl-2-methylpentanal, though this requires validation.
  • Thermal Properties : Predicted boiling point: ~220–240°C (based on benzyl-containing analogs) .

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